N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-18-6-3-14(11-19(18)28-2)12-21(26)22-16-7-9-25(10-8-16)20-13-17(23-24-20)15-4-5-15/h3,6,11,13,15-16H,4-5,7-10,12H2,1-2H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUOMCNLDRFLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This compound is structurally related to various piperidine derivatives that have been studied for their biological activities, particularly in cancer and neurodegenerative diseases. The following sections will detail its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of the piperidine ring and the introduction of the pyrazole moiety. The general synthetic pathway can be summarized as follows:
- Formation of Pyrazole : The cyclopropyl group is introduced to a pyrazole derivative through a nucleophilic substitution reaction.
- Piperidine Ring Formation : The pyrazole is then reacted with a suitable piperidine derivative under basic conditions to form the desired piperidinyl structure.
- Acetamide Formation : Finally, acetamide is introduced at the appropriate position to yield the final product.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain piperidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| LCH-7749944 | A549 | 14.93 | PAK4 inhibition |
| Compound X | MCF7 | 10.5 | Apoptosis induction |
Neuroprotective Effects
In addition to anticancer properties, this compound class has shown promise in neuroprotection. Studies suggest that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
| Compound | AChE Inhibition (%) | EC50 (µM) |
|---|---|---|
| Compound Y | 85% | 25 |
| N-[1-(5-cyclopropyl... | 78% | 30 |
Antimicrobial Activity
The biological activity of the compound also extends to antimicrobial effects against various pathogens. Research indicates that pyrazole derivatives can exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
Case Studies
- Study on Cancer Cell Lines : A study published in Molecules evaluated several piperidine derivatives, including those with pyrazole substitutions, for their ability to inhibit PAK4—a kinase implicated in cancer progression. Results demonstrated that these compounds significantly reduced cell viability in A549 cells through downregulation of PAK4-dependent pathways .
- Neuroprotection Against AChE : Another investigation focused on the neuroprotective effects of similar compounds against AChE activity. The results suggested that certain modifications in the chemical structure enhanced inhibitory activity, leading to potential applications in treating Alzheimer's disease .
Preparation Methods
Piperidine-Pyrazole Intermediate
The piperidine-pyrazole core is synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting 5-cyclopropyl-1H-pyrazole with a piperidine derivative under reflux conditions in ethanol or dichloromethane. The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the intermediate with moderate efficiency (Table 1).
Table 1. Representative Conditions for Piperidine-Pyrazole Intermediate Synthesis
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|---|
| 5-Cyclopropyl-1H-pyrazole | Piperidin-4-ylamine | Ethanol | 80°C | 24 | 60–70% |
Regioselectivity challenges arise due to the pyrazole’s tautomeric equilibrium, which affects the position of cyclopropane substitution. Catalytic acid or base additives, such as p-toluenesulfonic acid (PTSA) or triethylamine, are employed to direct reactivity.
2-(3,4-Dimethoxyphenyl)Acetic Acid Derivative
The dimethoxyphenyl moiety is introduced via Friedel-Crafts alkylation or acetoxylation of 3,4-dimethoxybenzene. Subsequent oxidation of the alkylated product yields 2-(3,4-dimethoxyphenyl)acetic acid. Alternative routes involve hydrolysis of nitriles or esters under basic conditions, though these methods risk demethylation of the methoxy groups.
Amide Bond Formation
The final step couples the piperidine-pyrazole intermediate with 2-(3,4-dimethoxyphenyl)acetic acid using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Activation of the carboxylic acid to its acid chloride or mixed anhydride precedes nucleophilic attack by the piperidine-pyrazole amine (Figure 1).
Reaction Scheme
- Activation :
$$ \text{RCOOH + SOCl}_2 \rightarrow \text{RCOCl} $$ - Coupling :
$$ \text{RCOCl + R'NH}_2 \rightarrow \text{RCONHR'} $$
Side reactions, such as over-activation leading to diacylurea formation, are mitigated by slow reagent addition and low temperatures (0–5°C). Yields range from 50% to 75%, depending on the steric hindrance of the intermediates.
Purification and Characterization
Crude product purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Final characterization relies on spectroscopic methods:
- NMR : Distinct signals for the cyclopropyl group (δ 0.5–1.0 ppm), piperidine protons (δ 2.5–3.5 ppm), and methoxy groups (δ 3.7–3.9 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 358.44 ([M+H]⁺).
Table 2. Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$ ^1 \text{H NMR} $$ | δ 3.85 (s, 6H, OCH₃), δ 2.70–3.10 (m, 4H, piperidine) |
| $$ ^{13} \text{C NMR} $$ | δ 170.2 (C=O), δ 55.8 (OCH₃) |
Optimization and Scale-Up Considerations
Industrial-scale synthesis faces challenges in maintaining regioselectivity and minimizing solvent waste. Flow chemistry approaches are under investigation to enhance heat transfer and reduce reaction times. Green chemistry principles advocate for replacing dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate.
Q & A
Q. What validated methods are available for synthesizing N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide?
A universal approach for synthesizing structurally analogous acetamides involves coupling N-aryl/heteroaryl piperidine derivatives with substituted phenylacetic acid derivatives under nucleophilic acyl substitution conditions. Key steps include:
- Piperidine functionalization : Introduce the 5-cyclopropyl-1H-pyrazole moiety via palladium-catalyzed cross-coupling or nucleophilic substitution.
- Acetamide formation : React the piperidine intermediate with 2-(3,4-dimethoxyphenyl)acetic acid chloride in anhydrous dichloromethane or DMF. Structural confirmation typically employs 1H NMR, IR spectroscopy, and LC-MS for purity assessment .
Q. How is structural characterization performed for this compound?
Post-synthesis validation includes:
- 1H NMR : Analyze chemical shifts for the piperidine ring (δ 1.5–3.0 ppm), pyrazole protons (δ 6.5–7.5 ppm), and dimethoxyphenyl groups (δ 3.8–4.0 ppm for OCH3).
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) aligned with theoretical molecular weights.
- Elemental analysis : Verify C, H, N percentages within ±0.3% of calculated values .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and biological activity prediction of this compound?
Integrate quantum chemical calculations (e.g., DFT for reaction pathways) and machine learning (e.g., PASS program) to predict bioactivity (e.g., kinase inhibition, GPCR modulation). For example:
- Molecular docking : Use AutoDock Vina to assess binding affinities to target proteins (e.g., cyclooxygenase-2).
- Reaction path search : Apply ICReDD’s computational workflows to identify optimal solvents/catalysts, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions between predicted and observed biological activities?
Discrepancies between PASS predictions and experimental assays (e.g., IC50 values) may arise from:
- Solubility limitations : Use Hansen solubility parameters to refine solvent systems.
- Metabolic instability : Conduct stability assays in liver microsomes (e.g., CYP450 isoforms).
- Off-target effects : Validate selectivity via kinome-wide profiling or CRISPR-Cas9 gene-edited cell lines .
Q. How can structure-activity relationship (SAR) studies enhance the pharmacological profile of this compound?
Focus on:
- Piperidine substitutions : Replace cyclopropyl with spirocyclic or fluorinated groups to modulate lipophilicity (clogP).
- Dimethoxyphenyl modifications : Introduce bioisosteres (e.g., 3,4-methylenedioxy) to improve metabolic stability.
- Pyrazole optimization : Explore 5-fluoro or 5-nitro derivatives for enhanced target engagement. Validate via 3D-QSAR models and in vitro/in vivo efficacy studies .
Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- HPLC-DAD/ELSD : Monitor main peak purity under accelerated conditions (40°C/75% RH).
- HRMS : Identify degradation fragments (e.g., hydrolyzed acetamide or demethylated phenyl groups).
- NMR kinetic studies : Track time-dependent changes in key functional groups .
Q. How can heterogeneous catalysis improve yield in large-scale synthesis?
- Solid-supported reagents : Use polymer-bound EDCI/HOBt for amide bond formation to simplify purification.
- Flow chemistry : Optimize residence time and temperature in continuous reactors for piperidine-pyrazole coupling.
- Membrane separation : Employ nanofiltration to recover catalysts (e.g., Pd/C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
